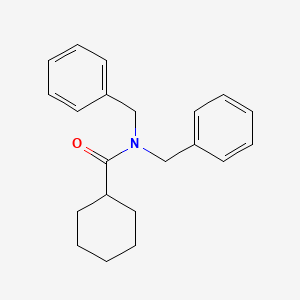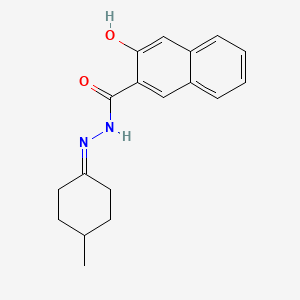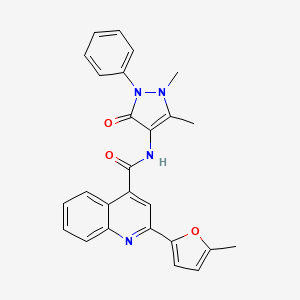![molecular formula C22H19Cl2N3O4S B11115678 N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11115678.png)
N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a hydrazinecarbonyl group, and a phenoxyphenyl group, all connected through a methanesulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the dichlorophenyl and phenoxyphenyl groups under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures are essential to ensure the consistency and reliability of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.
3-Benzyl-2-hydroxy-N-phenylbenzamide: A compound with a similar benzamide structure, used in various chemical applications.
4-Phenoxyaniline compound with tetrachlorostannane: A compound with a similar phenoxy group, used in chemical research.
Uniqueness
N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines
Properties
Molecular Formula |
C22H19Cl2N3O4S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
InChI |
InChI=1S/C22H19Cl2N3O4S/c1-32(29,30)27(15-22(28)26-25-14-16-7-8-17(23)13-21(16)24)18-9-11-20(12-10-18)31-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
JTFMGWCZRPAOHG-AFUMVMLFSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate](/img/structure/B11115595.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11115597.png)

![1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine](/img/structure/B11115617.png)

![N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide](/img/structure/B11115636.png)
![2-(benzyloxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11115644.png)
![5-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B11115646.png)

![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B11115662.png)
![2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide](/img/structure/B11115663.png)
![4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide](/img/structure/B11115668.png)

![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11115685.png)
